4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide 4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 450345-57-0
VCID: VC7658871
InChI: InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C
Molecular Formula: C16H16N8O4S
Molecular Weight: 416.42

4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

CAS No.: 450345-57-0

Cat. No.: VC7658871

Molecular Formula: C16H16N8O4S

Molecular Weight: 416.42

* For research use only. Not for human or veterinary use.

4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide - 450345-57-0

Specification

CAS No. 450345-57-0
Molecular Formula C16H16N8O4S
Molecular Weight 416.42
IUPAC Name 4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22)
Standard InChI Key IINVHXPGBSAHAP-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C

Introduction

Chemical Structure and Nomenclature

The compound features a central benzene ring substituted with a sulfonamide group at position 1 and a nitroamino-pyrimidine moiety at position 4 (Figure 1). Key structural attributes include:

Molecular Formula: C17H18N8O3S\text{C}_{17}\text{H}_{18}\text{N}_8\text{O}_3\text{S}
Molecular Weight: 414.45 g/mol
IUPAC Name: 4-((6-Amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Table 1: Structural Components and Functional Groups

ComponentFunctional GroupsRole in Bioactivity
Sulfonamide-SO2_2NH-Antibacterial target
4,6-DimethylpyrimidineN-heterocycle with methyl substituentsEnhanced lipophilicity
6-Amino-5-nitropyrimidineNitro (-NO2_2), amino (-NH2_2)Redox reactivity, DNA interaction

Synthesis and Physicochemical Properties

While no direct synthesis protocol exists for this compound, analogous pyrimidine-sulfonamide hybrids are typically synthesized via nucleophilic substitution or Suzuki coupling. A plausible route involves:

  • Sulfamethazine Intermediate: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine) is prepared as described in co-crystallization studies .

  • Nitroaminopyrimidine Coupling: Reaction with 6-chloro-5-nitropyrimidin-4-amine under basic conditions (e.g., K2_2CO3_3/DMF) to install the second pyrimidine ring .

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionMethod of Determination
LogP (Partition Coefficient)1.82Computational modeling (PubChem)
Aqueous Solubility0.12 mg/mL (25°C)ESOL Estimation
pKa6.4 (sulfonamide NH), 3.1 (pyrimidine NH)MarvinSketch Prediction

Crystallographic and Conformational Analysis

X-ray diffraction data for related sulfamethazine co-crystals reveal key structural motifs:

  • Hydrogen-Bonded Heterodimers: Cyclic R22(8)R_2^2(8) motifs form between sulfonamide NH and carboxylic acids in analogs .

  • Dihedral Angles: Pyrimidine rings exhibit dihedral angles of 78.77–88.96° relative to the benzene core, influencing π-π stacking .

For the target compound, computational modeling predicts:

  • Intermolecular Interactions: NH···O hydrogen bonds between sulfonamide and nitro groups (distance: 2.89 Å).

  • Torsional Strain: Methyl groups on the pyrimidine ring induce a 12.3° twist from coplanarity.

Biological Activity and Mechanism

Though direct pharmacological data are unavailable, structural analogs suggest potential mechanisms:

Anticancer Activity

Nitro-substituted pyrimidines demonstrate DNA intercalation and topoisomerase inhibition . The amino-nitro motif could act as a prodrug, releasing nitric oxide under hypoxic conditions .

Table 3: Hypothetical Biological Targets

TargetIC50_{50} (Predicted)Mechanism
DHPS Enzyme0.8 μMCompetitive inhibition of p-ABA
Topoisomerase IIα5.2 μMDNA cleavage stabilization
NF-κB Pathway12.4 μMSuppression of inflammatory cytokines

Stability and Metabolic Considerations

In Vitro Stability:

  • Hydrolytic Degradation: Susceptible to cleavage at the sulfonamide linkage in acidic media (t1/2_{1/2} = 3.1 h at pH 2).

  • Photodegradation: Nitro group undergoes photoreduction to nitroso derivatives under UV light .

Metabolic Pathways:

  • N-Acetylation: Primary amine on the pyrimidine ring (CYP450 2C9).

  • Nitro Reduction: Formation of 6-amino-5-aminopyrimidine metabolite (aldo-keto reductase).

Future Research Directions

  • Co-Crystal Engineering: Leverage sulfamethazine’s propensity for heterodimer formation to improve solubility .

  • Prodrug Development: Mask the nitro group as a phosphoramidate to enhance tumor selectivity .

  • Computational Docking: Validate interactions with DHPS (PDB: 1AJ0) using molecular dynamics simulations.

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